Arq-621

Description

Overview of Mitotic Kinesin Superfamily Proteins

Kinesins are a superfamily of microtubule-dependent molecular motor proteins found in all eukaryotes. nih.govfortislife.comimrpress.com They utilize the energy derived from ATP hydrolysis to move along microtubule tracks, facilitating a variety of essential cellular processes. nih.govfortislife.commdpi.com In humans, there are over 40 kinesin proteins, classified into 14 families (Kinesin 1-14A/B). nih.govfortislife.comoncotarget.com These proteins play critical roles in intracellular transport, including the movement of vesicles, organelles, mRNA, and proteins. nih.govimrpress.com Crucially, many kinesins are also fundamentally involved in cell division, specifically mitosis and meiosis. nih.govfortislife.comimrpress.com

During mitosis, kinesins are essential for the formation and function of the mitotic spindle, chromosome segregation, and cytokinesis. mdpi.comoncotarget.com Their activities on spindle microtubules are precisely regulated to ensure the accurate and timely progression through the stages of mitosis. nih.gov Given the central role of mitosis in cell proliferation, and the uncontrolled proliferation characteristic of cancer, kinesins involved in this process have emerged as attractive targets for anti-cancer therapies. fortislife.commdpi.comoncotarget.com

Role of Eg5 (KIF11/Kinesin Spindle Protein) in Cell Division and Mitosis

Eg5, also known as KIF11 or Kinesin Spindle Protein (KSP), is a member of the Kinesin-5 family and is a key mitotic motor protein. selleckchem.comapexbt.comresearchgate.netresearchgate.netwikipedia.orgnih.gov It is a plus-end directed homotetramer, meaning it moves towards the plus ends of microtubules and is composed of four identical subunits. researchgate.netwikipedia.orgmolbiolcell.orgresearchgate.net This unique bipolar structure allows Eg5 to crosslink and slide apart anti-parallel microtubules. researchgate.netresearchgate.netcore.ac.ukplos.org

Eg5's Essential Role in Spindle Assembly and Function

Eg5 plays an essential and highly conserved role in the formation and maintenance of the bipolar mitotic spindle in most eukaryotic organisms. researchgate.netwikipedia.orgmolbiolcell.orgresearchgate.netplos.orgnih.gov During prophase and prometaphase, Eg5 is involved in centrosome separation and the establishment of spindle bipolarity by sliding apart the anti-parallel microtubules emanating from the duplicated centrosomes. wikipedia.orgresearchgate.netcore.ac.ukplos.org This activity generates the outward pushing forces necessary for spindle pole separation. researchgate.netnih.gov Loss of Eg5 function typically results in the formation of monopolar spindles, leading to mitotic arrest. researchgate.netresearchgate.netplos.orgnih.govaacrjournals.org Eg5 is also involved in chromosome positioning and alignment during mitosis. researchgate.netwikipedia.orgnih.gov

Implications of Eg5 Overexpression in Genomic Instability and Tumorigenesis

Overexpression of Eg5 has been linked to genomic instability and tumor formation. apexbt.comnih.govmedkoo.comoncotarget.comnih.govaacrjournals.orgascopubs.orgaacrjournals.org Studies in transgenic mice have shown that Eg5 overexpression can lead to the disruption of normal spindle development, resulting in both monopolar and multipolar spindles. nih.govresearchgate.net This perturbation of the mitotic spindle can cause chromosomal missegregation and the accumulation of tetraploid cells. nih.gov Aging of these mice revealed a higher incidence of tumor formation with widespread aneuploidy and genetic instability, hallmarks of many solid tumors. nih.govresearchgate.net High Eg5 expression has also been associated with poor prognosis in various human cancers, including breast and laryngeal cancers. nih.govoncotarget.com The increased expression of Eg5 can disturb the balance of forces within the spindle, leading to defects that promote genomic instability and tumorigenesis. oncotarget.comnih.gov

Rationale for Eg5 Inhibition as an Anti-Cancer Strategy

The essential role of Eg5 in mitosis and the implications of its overexpression in tumorigenesis provide a strong rationale for targeting Eg5 as an anti-cancer strategy. apexbt.comresearchgate.netmedkoo.comascopubs.orgasco.org Inhibiting Eg5 disrupts mitotic spindle formation, primarily leading to the formation of monopolar spindles. researchgate.netresearchgate.netplos.orgnih.govaacrjournals.org This disruption activates the spindle assembly checkpoint, causing mitotic arrest and ultimately triggering apoptosis (programmed cell death) in cancer cells, particularly those that are rapidly proliferating. researchgate.netnih.govaacrjournals.org

Targeting Eg5 offers a potentially more selective approach compared to traditional chemotherapy agents that directly target microtubules, such as taxanes. researchgate.netnih.govplos.org While microtubule-targeting drugs affect both dividing and non-dividing cells, Eg5 is primarily expressed and active during mitosis, suggesting that its inhibition might preferentially affect rapidly dividing cancer cells while sparing healthy, non-dividing tissues to a greater extent. researchgate.netnih.govresearchgate.net This could potentially lead to a comparatively lower side effect profile. researchgate.net

Historical Context of Eg5 Inhibitor Development and Clinical Translation

The identification of monastrol (B14932) as a specific small molecule inhibitor of Eg5 in the late 1990s sparked significant interest in the academic and pharmaceutical industries to develop novel Eg5 inhibitors for cancer chemotherapy. researchgate.netaacrjournals.orgmolbiolcell.orgnih.gov Monastrol was shown to inhibit the ATPase activity of the Eg5 motor domain, blocking its microtubule motility and leading to mitotic arrest with monopolar spindles. researchgate.netmolbiolcell.org

Following the discovery of monastrol, numerous small molecule Eg5 inhibitors were developed and several entered clinical trials. researchgate.netnih.govaacrjournals.orgplos.orgnih.gov These efforts aimed to leverage the mitotic specificity of Eg5 to develop targeted anti-cancer therapies. While some early inhibitors showed promise, the field has faced challenges, including limited clinical efficacy for some compounds and dose-limiting toxicities, particularly bone marrow suppression, observed with some first-generation inhibitors. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org Despite these challenges, research continued to identify more potent and selective Eg5 inhibitors with improved pharmacological properties. nih.govaacrjournals.orgaacrjournals.org

Introduction of ARQ 621 as a Novel Eg5 Inhibitor

ARQ 621 is a novel small molecule that has been identified as a potent and selective inhibitor of the mitotic motor protein Eg5. selleckchem.comapexbt.commedkoo.comaacrjournals.orgascopubs.orgaacrjournals.orgasco.orgaacrjournals.org It functions as an allosteric inhibitor, binding to a site on the Eg5 protein distinct from the ATP binding pocket, which affects the protein's ability to hydrolyze ATP and move along microtubules. selleckchem.comapexbt.comresearchgate.netwikipedia.orgmedkoo.comascopubs.orgasco.org Preclinical studies demonstrated that ARQ 621 potently inhibits human Eg5 and is inactive against other kinesin superfamily members tested. aacrjournals.org This selectivity is a key characteristic that differentiates it from less specific anti-mitotic agents. ARQ 621 has been investigated as a potential anti-cancer drug candidate. selleckchem.commedkoo.comaacrjournals.orgascopubs.orgaacrjournals.orgasco.orgaacrjournals.org

Detailed Research Findings on ARQ 621

Preclinical research on ARQ 621 has provided insights into its mechanism of action and anti-tumor activity.

ARQ 621 has been shown to induce characteristic monoasters in proliferating cells, which is considered a hallmark of aborted bipolar spindle formation due to Eg5 inhibition. aacrjournals.orgaacrjournals.org Cell cycle analysis in cancer cell lines treated with ARQ 621 has confirmed a G2/M arrest, followed by apoptosis. aacrjournals.orgaacrjournals.org

In vitro studies have demonstrated that ARQ 621 exhibits anti-tumor activity across a wide range of human cancer cell lines, including those from colon, lung, endometrial, bladder, and hematologic malignancies, with potencies in the low nanomolar range. selleckchem.comapexbt.comaacrjournals.orgaacrjournals.org Notably, these studies also indicated significantly less cytotoxicity against hematopoietic cells compared to cancer cell lines. selleckchem.com

In Vitro Cytotoxicity of ARQ 621 (Illustrative Data based on search results)

| Cancer Cell Line Type | Activity/Potency Range (nM) |

| Colon | Low Nanomolar |

| Lung (NSCLC) | Low Nanomolar |

| Endometrial | Low Nanomolar |

| Bladder | Low Nanomolar |

| Hematologic | Low Nanomolar |

| Gastric | Low Nanomolar |

Note: Specific IC50 values were not consistently available across sources for a comprehensive table, but sources indicate low nanomolar potency across various lines. selleckchem.comapexbt.comaacrjournals.orgaacrjournals.org

In vivo studies using athymic mouse xenograft models have shown that ARQ 621 inhibits the growth of a number of xenografts, including pancreatic, breast, prostate, and ovarian carcinomas. selleckchem.comaacrjournals.org

In Vivo Anti-tumor Activity of ARQ 621 (Illustrative Data based on search results)

| Xenograft Model Type | Observed Activity |

| Pancreatic (MIA PaCa-2) | Inhibition |

| Breast (MDA-MB-231) | Inhibition |

| Prostate (DU-145) | Inhibition |

| Ovarian (SK-OV-3) | Inhibition |

Note: Specific tumor reduction percentages or growth inhibition rates were not consistently available across sources for a comprehensive table, but sources indicate anti-tumor activity in these models. selleckchem.comaacrjournals.org

A key finding from preclinical studies highlighted that treatment with ARQ 621 did not result in evidence of bone marrow toxicity in pre-clinical mouse efficacy models or safety studies in rats and dogs. selleckchem.comaacrjournals.orgaacrjournals.org Hematology profiles in mice were indistinguishable from untreated controls at efficacious doses, and myeloid/erythroid ratios in bone marrow smears were normal in rats and dogs. aacrjournals.orgaacrjournals.org This preclinical profile suggested a potential advantage over some earlier Eg5 inhibitors that were associated with bone marrow suppression. aacrjournals.orgaacrjournals.org

ARQ 621 has advanced into clinical development, entering Phase 1 studies in patients with metastatic solid tumors and relapsed/refractory hematologic malignancies. selleckchem.comasco.org Early results from a Phase 1 study in solid tumors indicated that ARQ 621 appeared well tolerated at certain weekly doses. ascopubs.orgasco.org The bone marrow toxicity and DNA damage seen with some other Eg5 inhibitors were reported as not evident with ARQ 621 in this study. ascopubs.orgasco.org

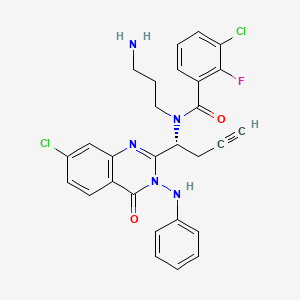

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminopropyl)-N-[(1R)-1-(3-anilino-7-chloro-4-oxoquinazolin-2-yl)but-3-ynyl]-3-chloro-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24Cl2FN5O2/c1-2-8-24(35(16-7-15-32)27(37)21-11-6-12-22(30)25(21)31)26-33-23-17-18(29)13-14-20(23)28(38)36(26)34-19-9-4-3-5-10-19/h1,3-6,9-14,17,24,34H,7-8,15-16,32H2/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJSUQWHUVLLNW-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1NC3=CC=CC=C3)N(CCCN)C(=O)C4=C(C(=CC=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@H](C1=NC2=C(C=CC(=C2)Cl)C(=O)N1NC3=CC=CC=C3)N(CCCN)C(=O)C4=C(C(=CC=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24Cl2FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148974 | |

| Record name | ARQ-621 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095253-39-6 | |

| Record name | ARQ-621 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1095253396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ARQ-621 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARQ-621 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU55190C8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Insights into Arq 621 Activity

Identification of ARQ 621 as an Allosteric Eg5 Inhibitor

ARQ 621 has been identified as a potent and selective allosteric inhibitor of Eg5, a microtubule-based ATPase motor protein crucial for cell division. medkoo.comascopubs.orgaacrjournals.orgmedchemexpress.commedchemexpress.commedchemexpress.com Eg5, also known as KIF11 or kinesin spindle protein-5, plays a key role in the regulation of spindle dynamics, including assembly and maintenance, during mitosis. nih.gov Unlike some other inhibitors that might interact with the ATP-binding site, ARQ 621 binds to an allosteric site on the Eg5 protein. medkoo.comascopubs.orgaacrjournals.orgmedchemexpress.commedchemexpress.commedchemexpress.comresearchgate.net This allosteric binding induces a conformational change that disrupts the normal function of Eg5, specifically its ability to drive microtubule sliding and establish a bipolar spindle. researchgate.net

Potency and Selectivity Profile Against Eg5 ATPase Activity

ARQ 621 demonstrates potent inhibition of human Eg5. aacrjournals.orgaacrjournals.org Studies have shown that ARQ 621 inhibits Eg5-driven microtubule sliding velocity with an IC50 value of 500 nM using X. laevis recombinant Eg5. targetmol.com While specific IC50 values for human Eg5 ATPase activity are not consistently provided across all sources, the compound is consistently described as potent. medchemexpress.commedchemexpress.commedchemexpress.comaacrjournals.orgaacrjournals.orgaacrjournals.org

Specificity Compared to Other Kinesin Superfamily Members

A crucial aspect of ARQ 621's mechanism is its selectivity for Eg5 over other members of the kinesin superfamily. medchemexpress.commedchemexpress.commedchemexpress.comaacrjournals.orgaacrjournals.orgtargetmol.com The human genome encodes for over 40 kinesins, which are involved in diverse cellular processes beyond mitosis. aacrjournals.orgmacmillanusa.com ARQ 621 has been shown to be inactive against other kinesin superfamily members, indicating a high degree of specificity for Eg5. aacrjournals.org This selectivity is important for potentially minimizing off-target effects and associated toxicities. aacrjournals.orgaacrjournals.org In an enzyme-coupled assay, ARQ 621 was selective for Eg5 over nine other human kinesins. targetmol.com

Cellular Effects on Mitotic Progression and Spindle Dynamics

The inhibition of Eg5 by ARQ 621 leads to significant perturbations in cellular mitotic progression and spindle dynamics.

Induction of G2/M Cell Cycle Arrest

A hallmark effect of ARQ 621 treatment in proliferating cells is the induction of a G2/M cell cycle arrest. aacrjournals.orgaacrjournals.orgoncotarget.com This occurs because the cell is unable to properly form a bipolar spindle, a critical structure required for the segregation of chromosomes during mitosis. The cell cycle is halted at the G2/M checkpoint as the cell attempts to correct the spindle defect. oncotarget.com Cell cycle analysis in various human cancer cell lines has confirmed this G2/M arrest following ARQ 621 exposure. aacrjournals.orgaacrjournals.orgoncotarget.com

Formation of Aberrant Monopolar Spindles (Monoasters)

A characteristic consequence of Eg5 inhibition is the formation of aberrant monopolar spindles, also known as monoasters. aacrjournals.orgoncotarget.com Eg5 is a plus-end directed motor that functions to push apart the spindle poles, establishing the bipolar architecture of the mitotic spindle. nih.govmacmillanusa.com When Eg5 is inhibited by ARQ 621, the centrosomes fail to separate properly, resulting in a single, or monopolar, spindle pole with chromosomes clustered around it in a rosette-like structure. aacrjournals.orgoncotarget.com This phenotype has been observed in every cancer cell line tested with ARQ 621. aacrjournals.org

Downstream Signaling Perturbations (e.g., Phospho-histone H3 Modulation)

Inhibition of Eg5 by ARQ 621 and the subsequent mitotic arrest lead to downstream signaling perturbations. One such effect is the increase in phosphorylation of histone H3. aacrjournals.org Phospho-histone H3 (pHH3), particularly at serine 10, is a well-established marker for cells undergoing mitosis and is tightly correlated with chromosome condensation. biocare.netcellsignal.com Increases in phospho-histone H3 have been documented following ARQ 621 treatment, detected by methods such as immunohistochemistry and western blotting. aacrjournals.org This increase in pHH3 reflects the accumulation of cells in mitosis due to the Eg5-mediated spindle defect.

Mechanisms of Cell Death Induced by ARQ 621

The inhibition of Eg5 by ARQ 621 and the resulting disruption of mitosis ultimately lead to cell cycle arrest and subsequent cell death in sensitive cancer cell lines aacrjournals.orgaacrjournals.orgtargetmol.com. Cell cycle analysis has confirmed a G2/M arrest followed by cell death in response to ARQ 621 treatment aacrjournals.orgaacrjournals.org.

Apoptosis Induction in Cancer Cells

ARQ 621 has been shown to induce apoptosis in cancer cells following mitotic disruption nih.govaacrjournals.org. Studies have indicated that ARQ 621 treatment leads to cell death in various human cancer cell lines aacrjournals.orgaacrjournals.orgtargetmol.com. The induction of apoptosis is a key mechanism by which ARQ 621 exerts its cytotoxic effects on cancer cells nih.gov.

Relationship Between Mitotic Catastrophe and Cell Viability

The disruption of mitotic progression caused by Eg5 inhibition can lead to mitotic catastrophe, a type of cell death that occurs during or after aberrant mitosis aacrjournals.org. While the search results specifically link Aurora A kinase inhibitors to mitotic catastrophe aacrjournals.orgnih.govnih.govoncotarget.comdovepress.comdovepress.com, and mention that Eg5 inhibition by ARQ 621 results in mitotic disruption, apoptosis, and cell death nih.govcancer.gov, the explicit relationship between ARQ 621-induced mitotic catastrophe and cell viability is not detailed in the provided snippets. However, the observed G2/M arrest and subsequent cell death, along with the formation of monoasters, are consistent with the cellular events that can precede mitotic catastrophe aacrjournals.orgaacrjournals.org.

Research findings indicate that ARQ 621 demonstrates cytotoxicity against a subset of human cancer cell lines in proliferation assays aacrjournals.org. Sensitivity to ARQ 621's cytotoxicity in cell-based assays has been shown to predict responsiveness in athymic mouse xenograft models aacrjournals.org. Anti-tumor activity has been documented in several cancer cell lines, including MIA PaCa-2 pancreatic, MDA-MB-231 breast carcinoma, DU-145 prostate, and SK-OV-3 ovarian carcinoma cell lines aacrjournals.org. Pharmacodynamically, increases in phospho-histone H3 have been documented, which is consistent with mitotic arrest aacrjournals.org.

Preclinical Evaluation of Arq 621

In Vitro Anti-Proliferative and Cytotoxic Activity

In vitro studies have evaluated the ability of ARQ 621 to inhibit the proliferation and induce cell death in various human cancer cell lines.

Broad-Spectrum Efficacy Across Diverse Human Cancer Cell Lines (e.g., Colon, NSCLC, Gastric, Hematologic, Pancreatic, Breast, Endometrial, Bladder, Prostate, Ovarian)

ARQ 621 has demonstrated anti-tumor activity against a broad spectrum of human cancer cell lines in vitro. targetmol.comaacrjournals.orgascopubs.orgasco.orgresearchgate.netselleckchem.comarctomsci.comapexbt.comselleckchem.comabsin.cn This includes efficacy observed in cell lines derived from colon, non-small cell lung cancer (NSCLC), gastric, hematologic, pancreatic, breast, endometrial, and bladder cancers. targetmol.comaacrjournals.orgascopubs.orgasco.orgselleckchem.comarctomsci.comapexbt.comabsin.cn Early studies indicated anticancer activity against a broad range of human cancer cell lines. researchgate.netnih.gov More recently expanded preclinical data showed anti-tumor activity with potencies in the low nanomolar range across a wider range of human cancer cell types, including colon, NSCLC, gastric, and hematologic cancer cell lines. aacrjournals.orgascopubs.orgasco.org

ARQ 621 induces cell cycle arrest in the mitotic phase, specifically G2/M arrest, followed by cell death in sensitive cancer cell lines. aacrjournals.org This is consistent with its mechanism of inhibiting Eg5, which is essential for bipolar spindle formation during mitosis. targetmol.comaacrjournals.orgascopubs.orgasco.orgaacrjournals.org The compound induces characteristic monoasters in proliferating cells, a hallmark of aborted bipolar spindle formation. aacrjournals.org

Comparative Analysis of Cytotoxicity Against Hematopoietic Cells

Preclinical data indicates that ARQ 621 exhibits significantly less cytotoxicity against hematopoietic cells compared to its activity against cancer cell lines. targetmol.comselleckchem.comarctomsci.comselleckchem.comabsin.cn This suggests a potential for reduced impact on rapidly dividing non-cancerous cells of the bone marrow, a common site of toxicity for some other anti-mitotic agents. aacrjournals.org

Below is a representation of the in vitro activity across various cancer cell lines:

| Cancer Type | Observed In Vitro Activity |

|---|---|

| Colon | Yes targetmol.comaacrjournals.orgascopubs.orgasco.orgselleckchem.comarctomsci.comapexbt.comabsin.cn |

| NSCLC | Yes aacrjournals.orgascopubs.orgasco.orgapexbt.com |

| Gastric | Yes aacrjournals.orgascopubs.orgasco.orgapexbt.com |

| Hematologic | Yes targetmol.comaacrjournals.orgascopubs.orgasco.orgselleckchem.comarctomsci.comapexbt.comabsin.cn |

| Pancreatic | Yes nih.gov |

| Breast | Yes nih.gov |

| Endometrial | Yes targetmol.comselleckchem.comarctomsci.comabsin.cn |

| Bladder | Yes targetmol.comselleckchem.comarctomsci.comabsin.cn |

| Prostate | Yes nih.gov |

| Ovarian | Yes nih.gov |

In Vivo Anti-Tumor Efficacy in Xenograft Models

In vivo studies have utilized xenograft models, typically involving the transplantation of human cancer cells into immunodeficient mice, to evaluate the anti-tumor efficacy of ARQ 621. targetmol.comselleckchem.comarctomsci.comselleckchem.comabsin.cnaacrjournals.org Athymic nude mice are commonly used for this purpose due to their inhibited immune system, which allows for the engraftment and growth of human tumor cells. e-crt.orgcas.cz

Observed Tumor Stasis and Regression in Athymic Mouse Models

In athymic mouse xenograft models, ARQ 621 has been shown to inhibit the growth of a number of xenografts. targetmol.comselleckchem.comarctomsci.comselleckchem.comabsin.cn Studies have documented anti-tumor activity characterized by observed tumor stasis and regression in these models. aacrjournals.orgresearchgate.net Sensitivity to the cell-based cytotoxicity of ARQ 621 in cancer cells has been found to predict the responsiveness of these tumors in athymic mouse xenograft models. aacrjournals.org

Efficacy in Specific Xenograft Models (e.g., Pancreatic (MIA PaCa-2), Breast (MDA-MB-231), Prostate (DU-145), Ovarian (SK-OV-3) Carcinomas)

Anti-tumor activity has been specifically documented in xenograft models derived from various cancer cell lines. targetmol.comnih.govaacrjournals.org This includes efficacy observed in models utilizing the MIA PaCa-2 pancreatic cell line, the MDA-MB-231 breast carcinoma cell line, the DU-145 prostate cell line, and the SK-OV-3 ovarian carcinoma cell line. targetmol.comnih.govaacrjournals.org These findings support the broad-spectrum activity observed in vitro and demonstrate the potential of ARQ 621 to inhibit tumor growth in a living system. targetmol.comnih.govaacrjournals.org

Below is a summary of efficacy in specific xenograft models:

| Xenograft Model (Cell Line) | Cancer Type | Observed In Vivo Efficacy |

|---|---|---|

| MIA PaCa-2 | Pancreatic Carcinoma | Yes targetmol.comnih.govaacrjournals.org |

| MDA-MB-231 | Breast Carcinoma | Yes targetmol.comnih.govaacrjournals.org |

| DU-145 | Prostate Carcinoma | Yes targetmol.comnih.govaacrjournals.org |

| SK-OV-3 | Ovarian Carcinoma | Yes targetmol.comnih.govaacrjournals.org |

Preclinical Safety and Toxicity Profile

Preclinical safety evaluations have indicated that ARQ 621 shows little toxicity among the rapidly dividing cells of the bone marrow. aacrjournals.org There has been no evidence of bone marrow toxicity in preclinical mouse efficacy models or safety studies conducted in rats and dogs. targetmol.comselleckchem.comarctomsci.comselleckchem.comabsin.cn Furthermore, no hematological changes were observed at efficacious doses in xenograft studies. targetmol.comselleckchem.comarctomsci.comselleckchem.comabsin.cnaacrjournals.org Myeloid/erythroid ratios in bone marrow smears were reported as normal after 28 days of dosing in both rats and dogs at a specific dose. aacrjournals.org This preclinical profile suggests a potentially favorable toxicity profile compared to other Eg5 inhibitors that have been associated with bone marrow suppression. aacrjournals.orgascopubs.orgasco.orgaacrjournals.org

Assessment of Bone Marrow Sparing Properties

A key aspect of the preclinical evaluation of ARQ 621 has been the assessment of its impact on bone marrow-derived cells. Research has indicated that ARQ 621 possesses potent antitumor activity while demonstrating the ability to spare bone marrow-derived cells mdpi.com. This suggests a potentially favorable toxicity profile compared to traditional chemotherapies that often cause significant myelosuppression.

Comparison with First-Generation Eg5 Inhibitors Regarding Myelosuppression and DNA Damage

ARQ 621 is considered among the second-generation antimitotic agents mdpi.com. First-generation antimitotics, such as taxanes and vinca (B1221190) alkaloids, target tubulin and are associated with significant side effects, including neurotoxicity and myelosuppression cytoskeleton.comucl.ac.uk. Eg5 inhibitors, as a class of mitotic protein inhibitors, were developed with the hope of producing antimitotic benefits with fewer and less severe side effects compared to these older microtubule-targeting drugs cytoskeleton.comucl.ac.uk.

While specific detailed comparative data on myelosuppression and DNA damage between ARQ 621 and all first-generation Eg5 inhibitors (like Monastrol (B14932) or Ispinesib) is not extensively detailed in the provided context, the general advantage of Eg5 inhibitors over tubulin-targeting agents in terms of reduced toxicity is noted cytoskeleton.comucl.ac.uk. However, some Eg5 inhibitors, such as MK-0731, have been associated with grade 4 myelosuppression, which led to their discontinuation in clinical trials ucl.ac.uk. The preclinical finding that ARQ 621 spares bone marrow-derived cells suggests a potential improvement in the myelosuppression profile compared to some other agents in this class or traditional antimitotics mdpi.com.

Preclinical Pharmacodynamic Endpoints

Preclinical pharmacodynamic endpoints for Eg5 inhibitors like ARQ 621 are primarily focused on their cellular effects related to mitotic processes. Inhibition of Eg5, a motor protein essential for the formation of a bipolar spindle, leads to characteristic cellular phenotypes. A key preclinical pharmacodynamic endpoint observed with Eg5 inhibitors is the induction of mitotic arrest, where cells are blocked in the mitotic phase of the cell cycle researchgate.netaacrjournals.org. This mitotic arrest is typically accompanied by the formation of monoastral spindles, an abnormal spindle morphology where chromosomes are aligned around a single pole instead of being separated into two poles cytoskeleton.comresearchgate.netaacrjournals.org. This disruption of proper spindle formation and chromosome segregation ultimately triggers cell death, often through apoptosis nih.govcytoskeleton.com. These cellular events serve as crucial preclinical indicators of the compound's activity and its intended mechanism of action.

Clinical Investigation of Arq 621

Phase I Clinical Trials in Advanced Malignancies

ARQ 621 has been evaluated in Phase I clinical trials in patients with advanced malignancies nih.govnih.govtandfonline.com.

Patient Population and Investigated Tumor Types (Metastatic Solid Tumors, Refractory/Relapsed Hematologic Malignancies)

Phase I clinical trials of ARQ 621 enrolled adult patients with metastatic solid tumors and refractory/relapsed hematologic malignancies medchemexpress.comselleck.co.jppatsnap.comselleckchem.com. One study specifically focused on patients with solid tumors ascopubs.orgasco.org. As of January 20, 2011, a study had enrolled 48 patients with solid tumors. ascopubs.orgasco.org. The patient population in this cohort included 22 males, with a median age of 60.5 years ascopubs.orgasco.org. The ECOG performance status of these patients was distributed as follows: PS 0 (N=11), PS 1 (N=36), and PS 2 (N=1) ascopubs.orgasco.org. The most frequently represented tumor types in the enrolled patients with solid tumors were colorectal (N=11), pancreatic (N=5), and breast (N=4) ascopubs.orgasco.org. Preclinical data also showed anti-tumor activity against a wide range of human cancer cell lines in vitro, including colon, lung, endometrial, bladder, and hematologic cancer cell lines arctomsci.comapexbt.comselleck.co.jpselleckchem.com.

Clinical Trial Design and Objectives (e.g., First-in-human study)

The clinical investigation of ARQ 621 included a first-in-human, multi-cohort Phase I trial ascopubs.orgapexbt.comasco.org. The primary objectives of such studies typically include evaluating the safety, tolerability, and pharmacokinetics of the drug, as well as assessing preliminary anti-tumor activity ascopubs.orgaacrjournals.orgasco.org. Patients in the solid tumor cohort were enrolled into cohorts of 3 or 6 based on a 3+3 dose escalation schedule, with the dose increased according to a modified Fibonacci scheme ascopubs.orgasco.org. Treatment continued until disease progression or unacceptable toxicity ascopubs.orgasco.org.

Preliminary Clinical Activity and Disease Stabilization

Preliminary clinical activity and disease stabilization were observed in the Phase I trials. In the solid tumor cohort, six patients demonstrated stable disease that lasted for more than 4 months ascopubs.orgasco.org. These patients had various tumor types, including cholangiosarcoma, liposarcoma, leiomyosarcoma, cervical carcinoma, carcinoid, and colorectal carcinoma ascopubs.orgasco.org. Preclinical studies had indicated anti-tumor activity across a range of human solid and hematological malignancy cell lines ascopubs.orgaacrjournals.orgapexbt.com.

Clinical Safety and Tolerability Profile

The clinical safety and tolerability profile of ARQ 621 were assessed during the Phase I trials.

Spectrum of Treatment-Emergent Adverse Events

Treatment-emergent adverse events (TEAEs) were reported in a significant percentage of patients in the Phase I trials. In the solid tumor cohort, TEAEs were reported in 47 out of 48 patients (95.9%) ascopubs.orgasco.org. The most common TEAEs (occurring in > 10% of patients) included fatigue (34.7%), nausea (24.5%), anemia (22.4%), and vomiting (20.4%) ascopubs.orgasco.org. Serious adverse events (SAEs) occurred in sixteen patients, totaling 27 events, and included conditions such as anemia, sepsis, pneumonia, pleural effusion, and deep vein thrombosis (DVT) ascopubs.orgasco.org. Some SAEs considered at least possibly drug-related were fatigue, acute intravascular hemolysis, abdominal pain, and DVT ascopubs.orgasco.org. Transient neutropenia was also reported in two cases at a higher dose level ascopubs.orgasco.org.

Absence of Dose-Limiting Bone Marrow Toxicity and DNA Damage

A notable finding from the clinical trials and preclinical data was the absence of dose-limiting bone marrow toxicity and DNA damage with ARQ 621, which had been observed with other Eg5 inhibitors ascopubs.orgarctomsci.comapexbt.comasco.orgresearchgate.net. Preclinical studies in mice, rats, and dogs also showed no evidence of bone marrow toxicity arctomsci.comselleck.co.jpselleckchem.comtargetmol.com.

Outcomes of Clinical Development and Discontinuation

ARQ 621 was investigated clinically in Phase I trials for hematological malignancies and metastatic solid tumors nih.govtandfonline.com. The development of ARQ 621 has since been discontinued (B1498344) springer.com.

Lack of Reported Clear Clinical Responses

During its clinical evaluation in Phase I trials for solid tumors and hematological malignancies, no clear clinical responses were registered for ARQ 621 nih.govtandfonline.com. In a Phase I trial involving patients with solid tumors, no objective responses were observed. The best response reported was stable disease (SD) in 12.5% of patients mdpi.comnih.gov.

Factors Influencing Discontinuation of Further Development

The primary factor influencing the discontinuation of further development for ARQ 621 appears to be the lack of satisfactory efficacy results observed during its clinical trials nih.govtandfonline.comresearchgate.net. Despite promising preclinical data showing antitumor activity across a range of cancer cell lines and in xenograft models, these results did not translate into clear clinical responses in human trials nih.govselleckchem.comtandfonline.com. The challenge of achieving satisfactory efficacy results in advanced clinical trials has been a general issue faced during the development of active anti-KSP drugs nih.gov. Compared to traditional microtubule-targeting drugs like vinca (B1221190) alkaloids and taxanes, KSP inhibitors have generally remained inferior in terms of efficacy, particularly when used as a monotherapy nih.gov. This might be partly attributed to the fact that KSP inhibitors target an individual protein involved in mitosis, whereas natural microtubule-targeting drugs broadly destabilize the microtubule-cytoskeleton system nih.gov. Additionally, the mechanism of action of KSP inhibitors is largely restricted to the M phase and, to a lesser extent, the G2 phase of the cell cycle, meaning they primarily target rapidly dividing tumor cells, which may also contribute to the challenges faced in clinical trials tandfonline.com.

Summary of Clinical Response Data (Solid Tumors Phase I)

| Response Category | Percentage of Patients |

| Objective Response | 0% |

| Stable Disease | 12.5% |

Note: Data derived from a Phase I trial in solid tumors. mdpi.comnih.gov

The discontinuation of ARQ 621 in Phase I development for both hematological malignancies and solid tumors occurred before March 2014 springer.com. ArQule, the originator of ARQ 621, was later acquired and merged into Merck & Co. in January 2020 nih.govspringer.com.

Key Development Milestones for ARQ 621

| Event | Date/Period |

| Originated by ArQule | 2008 |

| Entered Phase I trial (solid tumors) | 2009 |

| Discontinued (Hematological malignancies, Phase I) | Before March 2014 |

| Discontinued (Solid tumors, Phase I) | Before March 2014 |

| ArQule acquired by Merck & Co. | January 2020 |

Note: Based on available information. nih.govspringer.commdpi.comnih.gov

Molecular Mechanisms of Resistance and Combinatorial Strategies for Eg5 Inhibitors

General Principles of Drug Resistance in Cancer Therapy

Drug resistance in cancer therapy is a complex and multifactorial phenomenon that limits the effectiveness of chemotherapeutic agents. acs.orgtandfonline.com Tumor cells can develop resistance through various mechanisms, including the adoption of alternative adaptation strategies, increased expression of efflux pumps (such as P-glycoprotein) that expel the drug from the cell, and the production of drug-resistant variants via point mutations in the drug's target protein. acs.orgtandfonline.com Resistance can be broadly classified as either intrinsic (pre-existing in the cancer cells) or acquired (developing during or after treatment). nih.govvetnostics.com.au

Known and Theoretical Resistance Mechanisms to Eg5 Inhibition

Resistance to Eg5 inhibitors can arise through several mechanisms that prevent the drug from effectively disrupting mitotic spindle formation. These mechanisms often involve alterations in the Eg5 protein itself or the activation of alternative pathways that can compensate for Eg5 inhibition. tandfonline.comtandfonline.comrupress.org

Acquired Resistance Pathways Observed with Other Eg5 Inhibitors

Acquired resistance to Eg5 inhibitors has been observed with several compounds, highlighting potential mechanisms that could also affect ARQ 621. A prominent mechanism involves point mutations in the allosteric binding pocket of Eg5, where inhibitors like monastrol (B14932), STLC, and ispinesib (B1684021) bind. acs.orgtandfonline.comaacrjournals.orgresearchgate.netnih.govfrontiersin.orgnih.gov These mutations can abolish the energy fluctuation pathway necessary for inhibitor binding or block the allosteric transmissions triggered by inhibitor binding, thereby conferring resistance. acs.org Specific mutations in the loop L5 region of the Eg5 motor domain, such as D130V and A133D, have been identified as conferring significant resistance to ispinesib and SB743921, another Eg5 inhibitor. acs.orgtandfonline.comaacrjournals.orgacs.org These mutations can lead to a marked reduction in the binding affinity of the inhibitor for the mutated Eg5 protein, allowing the motor function to be sustained. acs.org

Beyond target mutations, other acquired resistance mechanisms to Eg5 inhibitors include the upregulation of alternative pathways and the expression of efflux pumps. tandfonline.comnih.gov For instance, studies have shown that resistance to Eg5 inhibitors can be correlated with elevated protein levels of the kinesin-12 Kif15. tandfonline.comrupress.orgnih.gov Kif15 can potentially compensate for the loss of Eg5 activity by driving centrosome separation through an auxiliary spindle assembly pathway. tandfonline.comnih.gov Additionally, ispinesib resistance has been linked to the activation of the STAT3 pathway, leading to the upregulation of proliferative factors like EGFR and inhibition of proapoptotic cytochrome C. nih.govresearchgate.net

Potential for Intrinsic Resistance to ARQ 621

While specific mechanisms of intrinsic resistance to ARQ 621 are not extensively detailed in the provided search results, general principles of intrinsic resistance in cancer therapy can be considered. Intrinsic resistance refers to a pre-existing insensitivity to a particular drug within the cancer cell population. nih.govvetnostics.com.au This can be due to inherent genetic alterations, activation of compensatory pathways, or other cellular characteristics that render the cells less dependent on Eg5 activity for survival or more capable of bypassing the effects of its inhibition. Given that ARQ 621 is an allosteric inhibitor of Eg5 medkoo.com, pre-existing mutations in the Eg5 allosteric binding site, similar to those observed as acquired resistance mechanisms with other Eg5 inhibitors, could theoretically contribute to intrinsic resistance to ARQ 621. acs.orgtandfonline.comaacrjournals.orgresearchgate.netnih.govfrontiersin.orgnih.gov Furthermore, inherent overexpression or reliance on alternative spindle assembly proteins like Kif15 could also contribute to intrinsic resistance. tandfonline.comrupress.orgnih.gov

Rationale for Combination Therapies with ARQ 621

The development of resistance highlights the need for strategies to enhance the efficacy of Eg5 inhibitors like ARQ 621. Combination therapies offer a promising approach to overcome or prevent resistance and achieve more robust anti-tumor effects. tandfonline.commdpi.com

Synergistic Anti-Tumor Effects

Combining Eg5 inhibitors with other therapeutic agents can lead to synergistic anti-tumor effects, where the combined effect is greater than the sum of the individual effects. tandfonline.comnih.gov This synergy can arise from targeting multiple pathways essential for cancer cell survival and proliferation. For example, inhibiting Eg5-mediated mitotic progression in combination with agents that disrupt other aspects of cell cycle control or induce apoptosis can lead to enhanced cell death. Studies with other Eg5 inhibitors have shown synergistic effects when combined with agents like Aurora-A kinase inhibitors or by abrogating the G2 DNA damage checkpoint. tandfonline.comnih.gov While specific synergistic effects of ARQ 621 combinations are not detailed, the principle of combining Eg5 inhibition with other targeted or cytotoxic agents to enhance efficacy is a rational approach.

Strategies for Overcoming or Preventing Resistance Development

Combination therapies can also be designed to overcome or prevent the development of resistance to Eg5 inhibitors. By simultaneously targeting multiple pathways, it becomes more difficult for cancer cells to rely on alternative mechanisms to bypass the effects of Eg5 inhibition. tandfonline.commdpi.com For instance, combining an Eg5 inhibitor with an inhibitor of Kif15 could potentially prevent resistance driven by Kif15 overexpression. tandfonline.comnih.gov Similarly, combining ARQ 621 with agents that target pathways implicated in acquired resistance, such as the STAT3 pathway, might help restore sensitivity in resistant cells. nih.govresearchgate.net The use of combination strategies is a valid chemotherapeutic approach that offers a greater chance of overcoming acquired drug resistance. tandfonline.com

The data on resistance mechanisms observed with other Eg5 inhibitors, particularly the point mutations in the allosteric binding site and the role of compensatory pathways like Kif15, provide a strong rationale for exploring combination strategies with ARQ 621 to address potential resistance mechanisms. acs.orgtandfonline.comaacrjournals.orgtandfonline.comrupress.orgresearchgate.netnih.govfrontiersin.orgnih.govacs.orgnih.gov

Here is a summary of known acquired resistance mechanisms to Eg5 inhibitors based on the search results:

| Mechanism | Description | Examples (Observed with other Eg5 Inhibitors) |

| Point mutations in the allosteric binding site | Mutations in the Eg5 protein that reduce inhibitor binding affinity or block allosteric transmission. | D130V, A133D, R119A, L214A (with ispinesib, monastrol, STLC, SB743921) acs.orgtandfonline.comaacrjournals.orgresearchgate.netfrontiersin.orgnih.govacs.org |

| Upregulation of alternative pathways | Increased activity or expression of proteins that can compensate for Eg5 function in spindle assembly. | Kif15 overexpression tandfonline.comrupress.orgnih.gov |

| Activation of signaling pathways | Activation of pathways that promote cell survival or proliferation despite mitotic arrest. | STAT3 pathway activation nih.govresearchgate.net |

| Increased drug efflux | Increased expression of transporter proteins that pump the drug out of the cell. | P-glycoprotein (potential for ispinesib) acs.orgtandfonline.comaacrjournals.org |

Advanced Research Methodologies and Future Perspectives on Arq 621 and Eg5 Inhibition

Biomarker Identification and Translational Research for Eg5 Inhibition

Translational research is crucial for the successful clinical application of Eg5 inhibitors. A key aspect of this research involves the identification and validation of biomarkers that can predict patient response to therapy, monitor treatment efficacy, and potentially identify mechanisms of resistance mdpi.comamegroups.org. Eg5 expression levels have been investigated as a potential prognostic biomarker in certain cancers, with higher expression sometimes correlating with tumor progression nih.gov. Preclinical translational research, including studies using cell lines and tumor models, helps to define the optimal patient populations and provides a rationale for combination therapies amegroups.org. Ongoing research aims to identify response-predictive biomarkers to improve the clinical efficacy of Eg5 inhibitors mdpi.com.

Evolution of Kinesin Inhibitor Research

The field of kinesin inhibitor research has evolved significantly. Early antimitotic agents like taxanes and vinca (B1221190) alkaloids targeted microtubule dynamics directly but were associated with toxicities and resistance issues nih.gov. The identification of kinesin motor proteins involved in mitosis, such as Eg5, opened new avenues for developing targeted therapies nih.govresearchgate.net. Monastrol (B14932), a cell-permeable small molecule, was one of the first specific inhibitors of Eg5 identified through phenotype-based screening, demonstrating the potential of targeting this motor protein nih.govwikipedia.org. This discovery spurred intense interest in identifying novel small molecules targeting Eg5 nih.govresearchgate.net. Second-generation KSP inhibitors were designed with the goal of overcoming the limitations of traditional antimitotic agents nih.gov.

Targeted Antimitotic KSP Inhibitors (e.g., Antibody-Drug Conjugates)

A notable evolution in targeting KSP (Eg5) has been the development of antibody-drug conjugates (ADCs). This approach aims to enhance the specificity and delivery of potent KSP inhibitors to cancer cells cancer.govaacrjournals.orgresearchgate.netgoogle.comtandfonline.com. ADCs consist of a tumor-targeting antibody linked to a cytotoxic payload, in this case, a KSP inhibitor cancer.govaacrjournals.org. The antibody directs the conjugate to antigen-expressing cancer cells, where it is internalized. The KSP inhibitor payload is then released within the cell, often via cleavage of a linker by tumor-associated proteases like legumain cancer.govaacrjournals.org. This targeted delivery mechanism is designed to increase the concentration of the cytotoxic agent within tumor cells while minimizing exposure to healthy tissues, potentially improving the therapeutic window and reducing off-target toxicities cancer.govaacrjournals.org. Research is ongoing to optimize KSPi payloads and linkers for use in ADCs researchgate.net.

Unaddressed Questions and Future Research Directions for ARQ 621 and Eg5-Targeted Therapeutics

Despite the progress in developing Eg5 inhibitors like ARQ 621, several questions remain and guide future research directions. A primary challenge has been the limited clinical efficacy observed with some Eg5 inhibitors as monotherapies researchgate.netsunderland.ac.uk. Future research is focused on understanding the reasons behind this, including identifying mechanisms of intrinsic and acquired resistance researchgate.netmdpi.com. Exploring synergistic therapeutic combinations with other anti-cancer agents is another important area of investigation researchgate.netmdpi.com. Identifying novel binding sites on Eg5 or targeting other kinesins involved in cancer progression could also lead to the development of new inhibitors with improved properties researchgate.netmdpi.com.

Elucidating Novel Indications for Eg5 Inhibition

While Eg5 inhibition has primarily been explored for its antimitotic effects in rapidly dividing cancer cells, research into the non-mitotic functions of Eg5 suggests potential novel indications or broader therapeutic applications. Eg5 has been implicated in processes beyond mitosis, including protein synthesis, intracellular transport, angiogenesis, axonal branching, and cell motility nih.govnih.govresearchgate.net. Although the precise mechanisms by which Eg5 regulates these non-mitotic events are not fully understood, further elucidation could reveal new therapeutic opportunities for Eg5 inhibitors, potentially in non-cancerous pathological conditions or in modulating the tumor microenvironment nih.gov. For instance, the role of Eg5 in angiogenesis suggests a potential application in inhibiting tumor blood vessel formation nih.gov. Continued research into these diverse functions of Eg5 is essential to fully explore the therapeutic potential of Eg5 inhibitors.

Exploring Alternative Therapeutic Modalities Targeting Kinesins

The kinesin superfamily of microtubule-associated motor proteins represents a significant area of research for alternative therapeutic modalities, particularly in oncology, due to their critical roles in cell division and intracellular transport. While ARQ 621 functions as a potent and selective allosteric inhibitor of Eg5 (also known as KIF11), a kinesin essential for bipolar spindle formation during mitosis, the broader landscape of kinesin research explores various strategies beyond single-target Eg5 inhibition and investigates other kinesin family members as potential drug targets tandfonline.comfortislife.comnih.govresearchgate.net.

Eg5 has been a primary focus for anti-cancer drug development due to its crucial role in mitosis and its overexpression in several tumor types tandfonline.comnih.govaacrjournals.org. Inhibition of Eg5 leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis in cancer cells aacrjournals.orgcytoskeleton.comoncotarget.com. ARQ 621 achieves this by binding to an allosteric pocket in Eg5, distinct from the ATP binding site, which prevents the conformational changes necessary for motor activity medkoo.comfrontiersin.org. This allosteric inhibition is a common mechanism among many Eg5 inhibitors that have entered clinical trials frontiersin.org.

However, research into alternative therapeutic modalities targeting kinesins extends to other members of the kinesin superfamily, which consists of over 45 identified genes in humans, grouped into 15 families fortislife.com. These kinesins are involved in a diverse array of cellular processes beyond mitosis, including intracellular trafficking, signal transduction, and the transport of receptors fortislife.comnih.govresearchgate.net. Targeting kinesins involved in these non-mitotic functions could offer alternative therapeutic avenues, potentially addressing different aspects of cancer biology or even other diseases like chronic pain nih.govresearchgate.netmdpi.com.

Alternative strategies targeting kinesins include:

Inhibition of other mitotic kinesins: Beyond Eg5, other mitotic kinesins like HSET (KIFC1) and CENP-E (KIF10) are also critical for spindle assembly and function and are being explored as therapeutic targets tandfonline.comfortislife.commdpi.com. HSET has opposing motor functions to Eg5, and inhibitors targeting HSET are also under investigation tandfonline.com. CENP-E is involved in chromosome alignment and the mitotic checkpoint fortislife.com. Inhibitors for both HSET and CENP-E have shown promise in preclinical studies and some have entered clinical trials fortislife.com.

Targeting non-mitotic kinesins: Research is expanding to kinesins involved in intracellular transport that are upregulated or play critical roles in cancer progression or other pathologies. Inhibiting the transport of specific receptors or signaling molecules mediated by these kinesins could impact tumor growth, metastasis, or pain signaling nih.govresearchgate.netmdpi.com. While less developed than mitotic kinesin inhibitors, this represents a promising area for future research.

Developing inhibitors with different binding modes: While many Eg5 inhibitors, including ARQ 621, are allosteric inhibitors binding to the L5/α2/α3 pocket, research continues to explore inhibitors that bind to other sites on Eg5 or other kinesins, or that utilize different mechanisms of action tandfonline.comoncotarget.comfrontiersin.org. This could potentially overcome resistance mechanisms that emerge with allosteric inhibitors nih.govfrontiersin.org.

Combination therapies: Preclinical studies suggest that combining kinesin inhibitors with other chemotherapeutic agents may offer therapeutic synergy, potentially allowing for lower doses and reduced side effects cytoskeleton.com. This approach could enhance the efficacy of drugs like ARQ 621 or alternative kinesin inhibitors.

Targeting kinesins to exploit chromosomal instability (CIN): Inhibiting kinesins can induce mitotic stress and chromosome segregation errors, potentially pushing cancer cells with existing CIN beyond a tolerable threshold, leading to cell death mdpi.com. This strategy focuses on exploiting a common characteristic of many tumors.

Detailed research findings on alternative kinesin inhibitors highlight varying potencies and selectivities. For instance, studies have compared the effectiveness of different Eg5 inhibitors, such as monastrol and K858, showing differences in their inhibitory concentrations (IC50 values) and selectivity profiles against other kinesins oncotarget.comaacrjournals.org. K858, for example, demonstrated significantly lower IC50 values for Eg5 inhibition compared to monastrol and exhibited high selectivity over other kinesins like CENP-E and MKLP1 aacrjournals.org.

The exploration of alternative therapeutic modalities targeting kinesins is driven by the need for more effective and potentially less toxic cancer treatments compared to traditional microtubule-targeting agents, which can have significant side effects like neurotoxicity researchgate.netcytoskeleton.comnih.gov. While ARQ 621 and other Eg5 inhibitors have shown promise, the development of resistance and limited efficacy in some clinical settings underscore the importance of exploring the diverse roles of other kinesins and developing inhibitors with novel mechanisms or targeting different kinesin family members nih.govfrontiersin.orgresearchgate.net.

The following table summarizes some kinesin inhibitors discussed in the context of alternative therapeutic approaches, including ARQ 621:

| Compound Name | Target Kinesin | Mechanism of Action | PubChem CID |

| ARQ 621 | Eg5 (KIF11) | Allosteric Inhibition | 11657102 |

| Monastrol | Eg5 (KIF11) | Allosteric Inhibition | 424161 |

| Ispinesib (B1684021) | Eg5 (KIF11) | Allosteric Inhibition | 165733 |

| Filanesib (ARRY-520) | Eg5 (KIF11) | Allosteric Inhibition | 135637030 |

| K858 | Eg5 (KIF11) | ATP-Uncompetitive Inhibition | Not readily available in search results |

| GSK923295 | CENP-E (KIF10) | Inhibition | 24867673 |

| AZ82 | HSET (KIFC1) | ATP/ADP Competitive Inhibition | Not readily available in search results |

| STLC (S-trityl-L-cysteine) | Eg5 (KIF11) | Allosteric Inhibition | 164156 |

This ongoing research into alternative kinesin targets and inhibitory mechanisms aims to identify novel compounds and strategies that can overcome the limitations of existing therapies and provide more effective treatments for cancer and potentially other diseases driven by kinesin dysfunction.

Q & A

Q. How can researchers optimize ARQ 621 dosing schedules to minimize mitotic slippage in resistant clones?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.